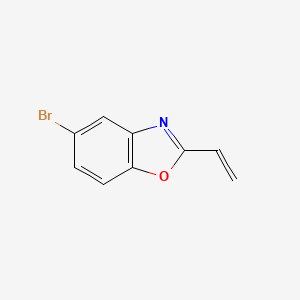
5-Bromo-2-ethenyl-1,3-benzoxazole
Übersicht
Beschreibung
5-Bromo-2-ethenyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The presence of a bromine atom and a vinyl group in the benzoxazole ring enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethenyl-1,3-benzoxazole typically involves the bromination of 2-vinyl-benzooxazole. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound often involves scalable processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-ethenyl-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form ethyl derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of various substituted benzoxazoles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-ethenyl-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the production of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-ethenyl-1,3-benzoxazole involves its interaction with specific molecular targets. The bromine atom and vinyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Vinyl-benzooxazole: Lacks the bromine atom, resulting in different reactivity and applications.
5-Chloro-2-vinyl-benzooxazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
5-Bromo-2-methyl-benzooxazole: Contains a methyl group instead of a vinyl group, affecting its reactivity and applications.
Uniqueness
5-Bromo-2-ethenyl-1,3-benzoxazole is unique due to the presence of both a bromine atom and a vinyl group, which confer distinct reactivity and potential for diverse chemical transformations. Its unique structure makes it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C9H6BrNO |
|---|---|
Molekulargewicht |
224.05 g/mol |
IUPAC-Name |
5-bromo-2-ethenyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H6BrNO/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h2-5H,1H2 |
InChI-Schlüssel |
SJFNTQSFNAYHDB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=NC2=C(O1)C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














